molecular formula C6H9N3O B3152644 2-Hydrazinyl-5-methoxypyridine CAS No. 741287-82-1

2-Hydrazinyl-5-methoxypyridine

Cat. No.: B3152644
CAS No.: 741287-82-1
M. Wt: 139.16 g/mol
InChI Key: BVMYMEWFWASOAB-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methoxypyridine (CAS 741287-82-1) is a high-purity chemical intermediate with a molecular formula of C6H9N3O and a molecular weight of 139.16 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing complex nitrogen-containing heterocycles . Its primary research value lies in its role as a precursor for synthesizing novel active compounds. For instance, it is a key intermediate in the development of 2-pyrazyl and pyridylhydrazone derivatives, which have been investigated as new classes of antileishmanial agents . Studies on these derivatives indicate that their mechanism of action against Leishmania amazonensis promastigotes may involve the accumulation of reactive oxygen species (ROS) and disruption of parasite mitochondrial function . The reactive hydrazinyl group enables facile condensation with aldehydes and ketones to form hydrazone-based scaffolds, which are valuable for generating diverse compound libraries in drug discovery efforts . The product is offered with a typical purity of not less than 98% and should be stored according to the supplier's recommendations . This product is intended for research applications only and is not meant for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxypyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMYMEWFWASOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741287-82-1
Record name 2-hydrazinyl-5-methoxypyridine
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Synthetic Methodologies for 2 Hydrazinyl 5 Methoxypyridine and Its Structural Analogues

Direct Synthesis of 2-Hydrazinyl-5-methoxypyridine

Direct synthetic methods for this compound typically rely on the nucleophilic substitution of a suitable leaving group on the pyridine (B92270) ring with a hydrazine (B178648) source or the conversion of an amino group into a hydrazinyl moiety.

Routes via Halogenated Pyridine Precursors (e.g., 2-Chloro-5-methoxypyridine)

A prevalent and direct method for the synthesis of this compound involves the reaction of a halogenated pyridine precursor, such as 2-chloro-5-methoxypyridine (B151447), with hydrazine hydrate (B1144303). google.com This nucleophilic aromatic substitution reaction displaces the halide ion with the hydrazinyl group.

The reaction is typically carried out by mixing the pyridine halide with hydrazine hydrate in a suitable solvent. google.com To ensure the reaction proceeds to completion, an excess of hydrazine hydrate is often employed. researchgate.net The molar ratio of the pyridine halide to hydrazine hydrate is a critical parameter, with a ratio of 1:1.5 to 1:1.8 being optimal to drive the reaction forward while minimizing waste and potential side reactions. google.com

A variety of solvents can be utilized for this transformation, including alcohols, amides, and alcohol amines, chosen based on the solubility of the starting materials. google.com The reaction is generally conducted under reflux conditions, and for safety, it is often performed under an inert atmosphere. google.com

PrecursorReagentMolar Ratio (Precursor:Reagent)SolventConditions
2-Chloro-5-methoxypyridineHydrazine hydrate (70-80%)1:1.5 - 1:1.8Alcohols, Amides, or Alcohol aminesReflux, Inert atmosphere
2-Bromo-5-methoxypyridine (B47582)Hydrazine hydrateExcessNot specifiedNot specified

This table summarizes the general conditions for the synthesis of this compound from halogenated precursors.

Approaches Involving Diazotization and Reduction of Amino-Methoxypyridines (e.g., 5-amino-2-methoxypyridine)

An alternative synthetic route to hydrazinyl pyridines involves the conversion of an amino group into a hydrazinyl group via a two-step process: diazotization followed by reduction. This method would start with an aminomethoxypyridine, such as 5-amino-2-methoxypyridine (B105479).

The first step is the diazotization of the amino group. This is typically achieved by treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures, generally around -5°C. researchgate.net This process forms a diazonium salt intermediate.

The subsequent step involves the reduction of the diazonium salt to the corresponding hydrazine. Various reducing agents can be employed for this transformation. A common method is the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol. researchgate.net

Starting MaterialStep 1 ReagentsStep 1 ConditionsIntermediateStep 2 ReagentsStep 2 Conditions
5-Amino-2-methoxypyridineSodium nitrite, Hydrochloric acid~ -5°C5-Methoxy-2-pyridinediazonium chloridePalladium on carbon, HydrogenMethanol

This table outlines the proposed two-step synthesis of this compound from 5-amino-2-methoxypyridine.

Catalytic Approaches in Hydrazinyl Pyridine Synthesis

Catalytic methods, particularly those employing transition metals, offer efficient and versatile routes for the synthesis of hydrazinyl pyridines. These approaches facilitate the formation of the C-N bond between the pyridine ring and the hydrazine moiety.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed amination reactions have been successfully employed for the synthesis of protected pyridylhydrazine derivatives. nih.gov These methods typically involve the cross-coupling of a 2-substituted pyridine with a hydrazine derivative in the presence of a palladium catalyst and a suitable ligand. Effective electrophiles for these reactions include 2-pyridyl chlorides, bromides, and triflates. nih.gov

The choice of the hydrazine component is crucial. Di-tert-butyl hydrazodiformate is an excellent substrate as the resulting protected hydrazinopyridine can be deprotected under mild conditions. nih.gov The use of chelating phosphine (B1218219) ligands is often necessary to facilitate the catalytic cycle. nih.gov

Pyridine ElectrophileHydrazine SourceCatalystLigand
2-ChloropyridinesDi-tert-butyl hydrazodiformatePalladium sourceChelating phosphine
2-BromopyridinesDi-tert-butyl hydrazodiformatePalladium sourceChelating phosphine
2-Pyridyl triflatesDi-tert-butyl hydrazodiformatePalladium sourceChelating phosphine

This table presents key components for the palladium-catalyzed synthesis of protected hydrazinyl pyridines.

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions have also emerged as a valuable tool in the synthesis of nitrogen-containing heterocyclic compounds. While direct copper-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, copper(II) catalysts have been used for the oxidative cyclization of 2-pyridine ketone hydrazones to form google.comnih.govorgsyn.orgtriazolo[1,5-a]pyridines. researchgate.netorganic-chemistry.org This demonstrates the ability of copper to mediate reactions involving hydrazine-derived functional groups on the pyridine core.

These reactions can be performed under mild conditions, often at room temperature, and can utilize air as the oxidant, making them environmentally attractive. researchgate.netorganic-chemistry.org Furthermore, heterogeneous copper catalysts have been developed that can be recovered and reused, adding to the sustainability of the process. researchgate.netorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rasayanjournal.co.inmdpi.com These principles can be effectively integrated into the synthesis of this compound.

Key green chemistry approaches applicable to the synthesis of pyridine derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalysis: Employing catalysts, especially recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions. mdpi.comsciencescholar.us

Multicomponent Reactions (MCRs): Designing synthetic routes where multiple starting materials react in a single step to form the final product, which improves atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent, which simplifies work-up and reduces solvent waste. rasayanjournal.co.in

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable.

Green Chemistry PrincipleApplication in Pyridine Synthesis
Use of Greener SolventsReplacing traditional volatile organic compounds with safer alternatives.
CatalysisEmploying recyclable metal catalysts to enhance reaction efficiency. researchgate.netorganic-chemistry.org
Microwave-Assisted SynthesisAccelerating reaction times and improving yields. mdpi.comsciencescholar.us
Multicomponent ReactionsCombining multiple reactants in a one-pot synthesis to increase efficiency. rasayanjournal.co.in
Solvent-Free ConditionsPerforming reactions without a solvent to minimize waste. rasayanjournal.co.in

This table illustrates the application of green chemistry principles in the synthesis of pyridine derivatives.

Regioselective Functionalization Strategies for Pyridine Ring Systems

The direct, position-selective functionalization of the pyridine ring is a longstanding challenge in heterocyclic chemistry. chemrxiv.org Achieving regioselectivity is paramount when synthesizing specifically substituted pyridines like this compound. Various strategies have been developed to control the position of incoming functional groups on the pyridine nucleus, often leveraging the inherent electronic properties of the ring or employing directing groups.

Transition-metal-catalyzed C–H bond functionalization has emerged as a powerful tool for the synthesis of functionalized pyridines. beilstein-journals.org For instance, palladium-catalyzed C3-selective arylation of pyridines has been achieved, providing a route to bi(hetero)arene products. beilstein-journals.org Similarly, copper-catalyzed C-2 arylation of pyridine N-oxides with arylboronic esters offers a practical synthesis of 2-arylpyridines. beilstein-journals.org

In the context of synthesizing precursors for 2,5-disubstituted pyridines, strategies often involve the functionalization of pre-substituted rings. For example, the regioselective lithiation of 2,5-substituted pyridines is a known method. mdpi.com A key challenge is controlling the site of metalation. The choice of base and reaction conditions can direct the deprotonation to a specific position, allowing for subsequent reaction with an electrophile. One reported strategy involved the directed ortho-lithiation of 2-chloroisonicotinic acid at the 5-position using lithium tetramethylpiperidine (LiTMP). mdpi.com This approach enables the introduction of various functional groups at a specific site on the pyridine ring.

Table 1: Examples of Regioselective Functionalization of Pyridine Systems

Starting MaterialReagents/CatalystPosition of FunctionalizationProduct TypeReference
Pyridine N-oxidesCu catalyst, Arylboronic estersC-22-Arylpyridines beilstein-journals.org
PyridinesPd catalystC-33-Arylpyridines beilstein-journals.org
2-Chloroisonicotinic acidn-BuLi, TMPC-55-Substituted-2-chloroisonicotinic acid mdpi.com
3-ChloropyridinesLithiation, Mg-halidesC-42,3,4-Trisubstituted pyridines researchgate.net

These regioselective methods are fundamental for constructing the specifically substituted pyridine core required for this compound and its analogues, allowing for the precise placement of the methoxy (B1213986) and subsequent hydrazinyl groups.

Multi-Component Reactions for Diverse this compound Derivative Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com MCRs are highly valued in synthetic and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.comresearchgate.net

While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles of MCRs can be applied to synthesize its derivatives by utilizing a hydrazine-containing building block. Hydrazine derivatives are known to participate in MCRs to form various heterocyclic systems. beilstein-journals.orgsemanticscholar.org For example, polyfunctional hydrazine derivatives can be used in MCRs to access complex functionalized pyrazoles. beilstein-journals.org

The general strategy involves reacting a hydrazine, a carbonyl compound, and a third component (like an isocyanide or a compound with an activated methylene group) to construct new heterocyclic rings appended to the initial hydrazine scaffold. If this compound is used as the hydrazine component, a wide array of derivatives can be synthesized. For instance, the Passerini reaction, a well-known MCR, has been adapted for α-hydrazino acids, carbonyl compounds, and isocyanides to yield hydrazino depsipeptides. semanticscholar.org This demonstrates the feasibility of incorporating a hydrazine moiety into complex structures via MCRs.

Table 2: Conceptual Application of MCRs for this compound Derivatives

MCR TypeReactantsPotential Product Class
Ugi-type ReactionThis compound, Aldehyde/Ketone, Isocyanide, Carboxylic AcidPeptidomimetic derivatives of this compound
Hantzsch-type Dihydropyridine SynthesisAldehyde, β-Ketoester (2 equivalents), this compound (as amine source)Dihydropyridine derivatives
Pyrazole (B372694) SynthesisThis compound, 1,3-Dicarbonyl compoundPyrazolyl-substituted 5-methoxypyridines

The application of MCRs provides a convergent and diversity-oriented approach to new derivatives of this compound, which is highly beneficial for creating compound libraries for drug discovery and other applications.

Microwave-Assisted Synthesis of Pyridine and Hydrazinyl Pyridine Derivatives

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced selectivity. japtronline.comfip.org The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions and easier product isolation. japtronline.com

This technology has been successfully applied to the synthesis of various hydrazine and pyridine-containing heterocycles. For example, a series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety were synthesized from 2,3-dichloropyridine and hydrazine hydrate in a multi-step process where microwave irradiation was utilized. nih.gov This demonstrates the utility of microwave heating for reactions involving the formation of hydrazinyl pyridine structures.

The synthesis of hydrazide and hydrazone derivatives is particularly amenable to microwave assistance. The condensation reaction between hydrazides and carbonyl compounds to form hydrazones can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. fip.org For instance, the synthesis of 2-hydroxybenzohydrazide derivatives was achieved with microwave irradiation at 160-320 Watts for 2-8 minutes, affording yields between 68-81%. fip.org Similarly, a rapid, four-step synthesis of hydrazinyl thiazolyl coumarin derivatives was developed where three of the steps were promoted by microwave irradiation. researchgate.net A patent also describes a synthesis process for 2-hydrazinopyridine (B147025) derivatives from pyridine halide and hydrazine hydrate under mild, low-temperature reflux conditions, which could potentially be adapted for microwave heating to improve efficiency. google.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazide/Hydrazone Derivatives

Reaction TypeConventional Method TimeMicrowave-Assisted Method TimeYield (%)Reference
Acid Hydrazide Synthesis3 - 12 hours3 - 10 minutes40.9 - 95.4 japtronline.com
2-Hydroxybenzohydrazide SynthesisNot specified2 - 8 minutes68 - 81 fip.org
Hantzsch Thiazole Synthesis8 - 12 hours5 - 10 minutes71 - 80 researchgate.net

These examples underscore the potential of microwave-assisted synthesis as a green, efficient, and rapid method for preparing this compound and its diverse derivatives.

Reactivity and Transformational Chemistry of 2 Hydrazinyl 5 Methoxypyridine

Nucleophilic Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) in 2-hydrazinyl-5-methoxypyridine is a potent nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms, a phenomenon often referred to as the alpha effect. This enhanced nucleophilicity drives its reactivity towards a variety of electrophiles.

A hallmark reaction of the hydrazinyl moiety is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by dehydration. The resulting hydrazones are stable compounds that can serve as versatile intermediates for further synthetic transformations.

Acylation of the hydrazinyl group is another important nucleophilic reaction. Treatment of this compound with acylating agents like acid chlorides or anhydrides leads to the formation of the corresponding acylhydrazides. This reaction provides a straightforward method for introducing various acyl groups onto the hydrazinyl moiety, thereby modifying the electronic and steric properties of the molecule.

ElectrophileReagent TypeProduct
Aldehyde (R-CHO)Carbonyl CompoundHydrazone
Ketone (R-C(O)-R')Carbonyl CompoundHydrazone
Acid Chloride (R-COCl)Acylating AgentAcylhydrazide
Acid Anhydride ((RCO)2O)Acylating AgentAcylhydrazide

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic hydrazinyl group and a pyridine (B92270) nitrogen, makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems through intramolecular cyclization reactions.

The reaction of 2-hydrazinopyridines with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[1,5-a]pyridines. In the case of this compound, condensation with a β-diketone, such as acetylacetone, would initially form a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the pyridine nitrogen onto one of the carbonyl groups, followed by dehydration, would yield the corresponding 7-methoxy-2,4-dimethylpyrazolo[1,5-a]pyridine. This transformation provides an efficient route to this important class of bicyclic heterocycles.

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved by reacting 2-hydrazinopyridines with various carbon building blocks. For instance, condensation of this compound with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyrido[2,3-d]pyrimidines, which can be subsequently oxidized to the aromatic pyrido[2,3-d]pyrimidine system. The reaction likely proceeds through a Michael addition of the hydrazinyl group to the unsaturated system, followed by cyclization and dehydration.

The versatile reactivity of this compound extends to the synthesis of other fused heterocyclic systems, such as triazolopyridines. The reaction of acylated 2-hydrazinopyridines under dehydrating conditions, for example, can lead to the formation of ias.ac.insemanticscholar.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines. semanticscholar.org Specifically, treatment of an acylhydrazide derivative of this compound with a reagent like phosphorus oxychloride would facilitate the cyclodehydration to furnish the corresponding 6-methoxy- ias.ac.insemanticscholar.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine derivative.

ReagentFused Heterocycle
β-Diketone (e.g., Acetylacetone)Pyrazolo[1,5-a]pyridine
α,β-Unsaturated Carbonyl CompoundPyrido[2,3-d]pyrimidine
Acylating Agent followed by Dehydration ias.ac.insemanticscholar.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine

Metal-Mediated Reactions and Ligand Exchange

The presence of multiple nitrogen atoms with available lone pairs in this compound allows it to function as a multidentate ligand in coordination chemistry. It can coordinate to various metal centers through the pyridine nitrogen and one or both nitrogen atoms of the hydrazinyl group, forming stable metal complexes. The hydrazone derivatives of this compound are also effective ligands, with the imine nitrogen and the pyridine nitrogen participating in metal chelation.

These metal complexes can exhibit interesting catalytic and biological properties. Furthermore, the coordinated this compound ligand can potentially undergo ligand exchange reactions, where it is displaced by other ligands, providing a pathway to new coordination compounds.

Electrophilic Reactions of the Pyridine Nucleus

The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group at the 5-position. This directing group enhances the electron density at the ortho and para positions (positions 4 and 6 relative to the methoxy group). However, the hydrazinyl group at the 2-position can also influence the regioselectivity of electrophilic attack.

Electrophilic halogenation, for instance, using reagents like N-bromosuccinimide or N-chlorosuccinimide, would be expected to occur preferentially at the positions most activated by the methoxy group. The precise outcome of such reactions would depend on the specific reaction conditions and the interplay of the electronic effects of both the methoxy and hydrazinyl substituents.

Derivatization Strategies for Analytical and Functionalization Purposes

The hydrazinyl group in this compound is a versatile functional handle that allows for a variety of derivatization strategies. These modifications are crucial for both analytical applications, such as enhancing detection in mass spectrometry, and for synthetic functionalization, enabling the construction of more complex molecular architectures.

Formation of Hydrazones and Schiff Bases

The reaction of hydrazine (B178648) derivatives with aldehydes and ketones to form hydrazones and Schiff bases is a fundamental transformation in organic chemistry. kspublisher.com This reaction is driven by the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond.

While specific studies detailing the synthesis of hydrazones and Schiff bases from this compound are not extensively documented in the reviewed literature, the general reactivity of hydrazines suggests that it would readily undergo such condensation reactions. nih.govmdpi.comresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

The general reaction scheme is as follows:

Reaction of this compound with an aldehyde or ketone.

The resulting hydrazones and Schiff bases are often crystalline solids and can be readily purified by recrystallization. The formation of these derivatives introduces a new substituent (R1 and R2 from the carbonyl compound) onto the pyridine scaffold, which can be chosen to modulate the electronic properties, solubility, or biological activity of the molecule.

Reactant 1Reactant 2 (Aldehyde/Ketone)Product TypeGeneral Reaction Conditions
This compoundR1-CHO (Aldehyde)HydrazoneEthanol, Acid catalyst (e.g., acetic acid), Reflux
This compoundR1-CO-R2 (Ketone)HydrazoneEthanol, Acid catalyst (e.g., acetic acid), Reflux

Applications in Mass Spectrometry Derivatization for Bioanalytical Research

In bioanalytical research, particularly in studies involving mass spectrometry (MS), derivatization is a key strategy to enhance the ionization efficiency and detection sensitivity of target analytes. nih.gov Hydrazine-containing reagents are particularly useful for the derivatization of carbonyl-containing compounds, such as steroids and keto-acids. nih.govsigmaaldrich.com

While the direct application of this compound as a derivatizing agent in mass spectrometry is not prominently reported, the well-documented use of a closely related analogue, 2-hydrazino-1-methylpyridine (HMP), provides a strong basis for its potential in this area. nih.govsigmaaldrich.comnih.govresearchgate.netulster.ac.uk HMP has been successfully employed to enhance the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of androgens like 5α-dihydrotestosterone (DHT) in human plasma. nih.govulster.ac.uk

The derivatization with HMP introduces a permanently charged pyridinium moiety, which significantly improves the ionization efficiency of the analyte in electrospray ionization (ESI) mass spectrometry. nih.gov This leads to lower limits of detection and quantification, which is critical for the analysis of low-abundance biomolecules. nih.govulster.ac.uk

Based on the reactivity of HMP, it is plausible that this compound could serve a similar function. The reaction with a carbonyl-containing analyte would form a hydrazone, and the basic nitrogen atoms of the pyridine ring could be readily protonated in the ESI source, leading to enhanced signal intensity.

Derivatizing AgentAnalyte TypeAnalytical TechniquePurpose of Derivatization
2-hydrazino-1-methylpyridine (HMP)Oxosteroids (e.g., DHT)LC-MS/MSEnhance ionization efficiency and sensitivity
2-hydrazino-1-methylpyridine (HMP)AndrogensLC-MS/MSImprove detection of low-abundance analytes

Ring Opening and Rearrangement Processes in Pyridine Derivatives

The pyridine ring is generally aromatic and stable, but under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations are of significant interest in synthetic chemistry as they provide pathways to novel heterocyclic systems and substituted benzenoids. researchgate.netacs.org

The presence of substituents on the pyridine ring can significantly influence its susceptibility to ring-opening and rearrangement. For instance, the reaction of para-substituted pyridines can lead to meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. researchgate.netacs.org This transformation effectively replaces the nitrogen atom of the pyridine ring with a carbon atom from a reagent. acs.org

While specific studies on the ring-opening and rearrangement of this compound are scarce, the chemistry of related pyridine derivatives offers insights into its potential reactivity. The methoxy group at the 5-position is an electron-donating group, which can influence the electron density of the ring and its reactivity towards nucleophiles and electrophiles. The hydrazinyl group at the 2-position can also participate in or direct such reactions.

One known type of rearrangement is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine systems, which are structurally related to substituted pyridines. beilstein-journals.org This rearrangement involves the transformation of one heterocyclic system into another.

Furthermore, thermal rearrangements of substituted chromeno[2,3-b]pyridines have been reported to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com This type of mechanism involves the initial attack of a nucleophile on the pyridine ring, leading to ring opening and subsequent recyclization to a different ring system. mdpi.com

Pyridine Derivative TypeReaction TypeKey Features
para-Substituted PyridinesRing-opening and ring-closingConversion to meta-substituted anilines. researchgate.netacs.org
Isoxazolo[4,5-b]pyridinesBoulton–Katritzky rearrangementTransformation of the heterocyclic core. beilstein-journals.org
Chromeno[2,3-b]pyridinesThermal rearrangement (ANRORC)Nucleophilic addition followed by ring opening and closure. mdpi.com

Applications of 2 Hydrazinyl 5 Methoxypyridine in Academic Synthetic Chemistry and Emerging Technologies

Building Block in the Synthesis of Complex Organic Molecules

The chemical reactivity of 2-Hydrazinyl-5-methoxypyridine makes it an important intermediate in the synthesis of more complex heterocyclic systems. The hydrazinyl moiety is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. These intermediates can then undergo further cyclization reactions to generate a variety of heterocyclic scaffolds. This reactivity is fundamental to its utility as a starting material in multi-step synthetic sequences aimed at producing novel chemical entities.

The pyridine (B92270) ring, substituted with a methoxy (B1213986) group, also influences the reactivity and properties of the resulting molecules. The methoxy group can modulate the electronic properties of the pyridine system, which in turn can affect the biological activity and physical characteristics of the final compounds. Synthetic chemists leverage these features to design and construct complex molecular architectures that are otherwise difficult to access. For instance, 2-hydrazinopyridine (B147025) derivatives are widely used as intermediates in the pharmaceutical, pesticide, and dye industries. google.com

Precursor for Bioactive Chemical Probes in Medicinal Chemistry Research

The inherent structural motifs of this compound make it a valuable precursor for the development of bioactive molecules. Its derivatives have been explored for a range of potential therapeutic applications, driven by the need for new chemical entities to probe biological systems and serve as leads in drug discovery.

Design and Synthesis of Enzyme and Receptor Modulators

In the quest for novel therapeutics, the methoxypyridine motif has been incorporated into larger molecular scaffolds to create modulators of enzymes and receptors. nih.govresearchgate.net One notable area of research is the development of gamma-secretase modulators (GSMs). The insertion of a methoxypyridine unit into a tetracyclic scaffold has yielded compounds with improved activity in reducing the production of Aβ42 amyloid peptides, which are implicated in Alzheimer's disease. nih.govresearchgate.net These novel analogs have demonstrated the ability to cross the blood-brain barrier and engage with their therapeutic target in preclinical models. nih.gov The synthesis of these complex molecules often involves a convergent approach, where the methoxypyridine fragment is prepared and then coupled with other key intermediates. nih.gov

Development of Compounds for Antiproliferative Activity Research

Researchers have utilized the 2-hydrazinylpyridine scaffold to synthesize novel compounds with potential antiproliferative properties. By reacting the hydrazinyl group with various aldehydes and ketones, a library of hydrazone derivatives can be generated. These compounds are then screened for their ability to inhibit the growth of cancer cell lines.

For example, new arylidene-hydrazinyl-thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxicity against carcinoma cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). mdpi.comresearchgate.net Some of these compounds have shown significant antiproliferative activity, with IC50 values indicating potent inhibition of cancer cell proliferation. mdpi.comresearchgate.net Similarly, the pyridine nucleus is a key feature in the design of tubulin inhibitors, which are a class of anticancer agents. nih.gov Novel trimethoxypyridine derivatives have been designed and synthesized, showing significant cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). nih.gov

Table 1: Antiproliferative Activity of Selected Hydrazinyl-Thiazole Derivatives

Compound Cell Line IC50 (µg/mL)
2-(2-benzyliden-hydrazinyl)-4-methylthiazole MDA-MB-231 3.92 mdpi.comresearchgate.net
2-(2-benzyliden-hydrazinyl)-4-methylthiazole HeLa 11.4 mdpi.comresearchgate.net
2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole HeLa 11.1 mdpi.comresearchgate.net

Exploration of Antifungal Agents in Research Settings

The development of new antifungal agents is a critical area of medicinal chemistry research. Derivatives of this compound have been investigated as potential antifungal compounds. The synthesis of 2-acylhydrazino-5-arylpyrroles, derived from hydrazinyl precursors, has yielded compounds with promising activity against various Candida species, including Candida albicans. Many of these derivatives exhibited potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.39-3.12 µg/mL, demonstrating enhanced potency compared to the standard antifungal drug fluconazole. nih.gov

Role in the Creation of Advanced Materials

Beyond its applications in the life sciences, this compound and its derivatives are also being explored for their potential in materials science. The unique electronic and structural properties of pyridine-containing compounds make them attractive candidates for the development of advanced materials with novel optical and electronic properties.

Synthesis of Luminescent Mesogens and Liquid Crystalline Systems

Luminescent liquid crystals are a class of materials that combine the properties of liquid crystals and luminescent materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The rigid, aromatic structure of the pyridine ring, combined with the potential for introducing various functional groups, makes this compound a potential building block for the synthesis of such materials. The design of these molecules often involves creating structures that can self-assemble into ordered liquid crystalline phases while also exhibiting strong luminescence. The ability to generate linearly polarized emission from these materials is of particular interest for applications in display technologies. rsc.org While direct synthesis from this compound is an area of ongoing research, the principles of molecular design in this field suggest its potential as a precursor for creating novel luminescent mesogens.

Contribution to Organic Electronic Material Research

While direct research specifically detailing the applications of this compound in organic electronic materials is not extensively documented, the constituent functional groups—the pyridine core, the methoxy group, and the hydrazinyl moiety—are individually recognized for their significant roles in the design and synthesis of functional organic materials. The exploration of related compounds provides a strong indication of the potential contributions of this compound in this burgeoning field.

Pyridine derivatives are integral components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells, where they often function as charge-transporting materials. journalijsra.comrsc.org The electron-deficient nature of the pyridine ring makes it a suitable candidate for electron-transporting layers, facilitating the efficient movement of electrons within the device architecture.

The incorporation of a methoxy group (-OCH3), an electron-donating group, can modulate the electronic properties of the pyridine ring. Research on other 2-methoxypyridine derivatives has demonstrated their potential as luminescent mesogens, a class of materials that exhibit liquid crystalline properties and photoluminescence, which are desirable for applications in optoelectronic devices. researchgate.netrsc.org

Furthermore, the hydrazinyl functional group and its derivatives, such as hydrazones, have been investigated for their photoactive properties. Pyridine-containing diacylhydrazone derivatives, for instance, have been identified as potential electron-transporting and photoactive materials. researchgate.net The combination of a pyridine ring with a hydrazone or hydrazine (B178648) block has also been explored in the formation of inorganic-organic hybrid materials with interesting structural and theoretical properties. rsc.org

Given these precedents, this compound represents a promising, yet largely unexplored, scaffold for the synthesis of novel organic electronic materials. Its structure combines the advantageous electron-transporting characteristics of the pyridine core with the electronically-modulating methoxy group and the photoactive potential of the hydrazinyl moiety.

Table 1: Potential Roles of Functional Moieties of this compound in Organic Electronic Materials

Functional MoietyPotential Role in Organic ElectronicsRationale
Pyridine Ring Electron Transporting MaterialThe electron-deficient nature of the pyridine ring facilitates electron mobility.
Methoxy Group Modulation of Electronic Properties, LuminescenceAs an electron-donating group, it can influence the energy levels and photophysical properties of the molecule.
Hydrazinyl Group Photoactive Component, Building Block for Conjugated SystemsCan be converted into hydrazones and other derivatives which exhibit useful photophysical and charge-transporting properties.

Intermediate in Agrochemical Research and Development

The role of this compound as an intermediate in the synthesis of agrochemicals is more established, with a significant body of research highlighting the importance of pyridine derivatives in the development of modern pesticides, including herbicides, fungicides, and insecticides. nih.govresearchgate.net The specific structural features of this compound make it a valuable precursor for more complex, biologically active molecules.

The synthesis of many agrochemicals relies on the functionalization of a core heterocyclic structure, and pyridine is a prevalent scaffold in this regard. researchgate.net Halogenated pyridine derivatives, in particular, are common starting materials. For instance, 2-chloro-5-methylpyridine is a well-known intermediate in the synthesis of neonicotinoid insecticides. sihaulichemicals.com This compound can be further chlorinated to 2-chloro-5-chloromethylpyridine (CCMP), a key precursor for insecticides like imidacloprid and acetamiprid. chemicalbook.comnbinno.comagropages.com

A crucial synthetic transformation in this context is the reaction of a halogenated pyridine with hydrazine hydrate (B1144303) to introduce a hydrazinyl group. A Chinese patent describes a general synthesis process for 2-hydrazinopyridine derivatives, which are highlighted as important intermediates in the medicine and pesticide fields. google.com This patent explicitly lists 2-chloro-5-methoxypyridine (B151447) as a potential starting material for such reactions. This directly points to the utility of this compound's precursor in the agrochemical synthesis pipeline.

Furthermore, a patent for the preparation of 2-methoxy-4-hydrazino-5-fluoropyrimidine, an important intermediate for the synthesis of the triazolopyrimidine sulfonamide herbicide florasulam, demonstrates the value of methoxy and hydrazino substituted pyrimidine (a related heterocycle) cores in agrochemical development. google.com This underscores the strategic importance of the functional groups present in this compound for creating potent and selective agrochemicals.

The research findings indicate that this compound, or more commonly its precursor 2-chloro-5-methoxypyridine, serves as a versatile building block, allowing for the introduction of further chemical diversity to create novel and effective crop protection agents.

Table 2: Examples of Pyridine-Based Intermediates in Agrochemical Synthesis

IntermediatePrecursor forType of Agrochemical
2-Chloro-5-chloromethylpyridine (CCMP)Imidacloprid, AcetamipridInsecticide
2-Chloro-5-methylpyridine2-Chloro-5-chloromethylpyridineInsecticide
2-Chloro-5-methoxypyridine2-Hydrazinopyridine derivativesPesticides
2-Methoxy-4-hydrazino-5-fluoropyrimidineFlorasulamHerbicide

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Hydrazinyl 5 Methoxypyridine Transformations

Detailed Studies of Nucleophilic Substitution Mechanisms

The synthesis of 2-Hydrazinyl-5-methoxypyridine and its subsequent reactions often involve nucleophilic aromatic substitution (SNAr) mechanisms. The pyridine (B92270) ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).

The formation of this compound itself typically proceeds via the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of a 5-methoxypyridine ring by hydrazine (B178648). The mechanism for this SNAr reaction can be described in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer-type Intermediate: Hydrazine, acting as the nucleophile, attacks the electron-deficient C2 carbon of the 5-methoxypyridine derivative. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electronegative nitrogen atom.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the leaving group (e.g., chloride, bromide). This step is typically fast and irreversible, driving the reaction to completion.

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Processes

Transition metal catalysis, particularly with palladium, has become a powerful tool for the synthesis of substituted pyridines, including this compound. The palladium-catalyzed amination of 2-halopyridines with hydrazine derivatives is a common and efficient method. nih.gov A general catalytic cycle for such a cross-coupling reaction can be proposed, which typically involves the following key steps researchgate.net:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halo-5-methoxypyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.

Ligand Exchange/Coordination: The hydrazine nucleophile coordinates to the palladium center, displacing a ligand.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction, as they influence the rates of oxidative addition and reductive elimination.

StepDescriptionIntermediate/Catalyst State
1. Oxidative AdditionThe active Pd(0) catalyst inserts into the C-X bond of 2-halo-5-methoxypyridine.Pd(II) complex
2. Ligand ExchangeHydrazine coordinates to the Pd(II) center.Pd(II)-hydrazine complex
3. Reductive EliminationThe C-N bond is formed, releasing the product and regenerating the catalyst.Pd(0) catalyst

Influence of Steric and Electronic Effects on Reaction Regioselectivity and Kinetics

The substituents on the pyridine ring, namely the hydrazinyl group at C2 and the methoxy (B1213986) group at C5, exert significant steric and electronic effects that govern the regioselectivity and kinetics of subsequent reactions.

Electronic Effects:

Hydrazinyl Group (-NHNH2): This is a strong electron-donating group due to the lone pairs of electrons on the nitrogen atoms, which can be delocalized into the pyridine ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions relative to the hydrazinyl group (C3 and C5).

The combined electronic effects of these two groups make the pyridine ring of this compound significantly more electron-rich than unsubstituted pyridine. This enhanced nucleophilicity can influence its reactivity in, for example, condensations or further substitutions.

Steric Effects:

The hydrazinyl group at the C2 position can exert a steric hindrance effect, potentially directing incoming electrophiles or other reactants to less hindered positions on the ring. For instance, in reactions where multiple sites are electronically favorable, the steric bulk of the hydrazinyl group might favor reaction at a more accessible position.

The regioselectivity of reactions such as the formation of pyrazoles from aryl hydrazines and 1,3-diketones can be influenced by such electronic and steric factors.

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient reactive intermediates. In the context of transformations involving this compound, several types of intermediates can be postulated.

As mentioned in section 6.1, Meisenheimer-type adducts are key intermediates in the SNAr synthesis of this compound. These anionic σ-complexes are stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. Spectroscopic techniques, such as NMR, can sometimes be used to observe these intermediates under specific conditions.

In transition metal-catalyzed reactions, the intermediates are organometallic complexes involving the metal center (e.g., palladium) coordinated to the pyridine substrate and the incoming nucleophile. The characterization of these intermediates is often challenging due to their transient nature but can be investigated using techniques like in-situ spectroscopy and computational modeling.

Structure Activity Relationship Sar Studies of 2 Hydrazinyl 5 Methoxypyridine Derivatives in Research Contexts

Systematic Modifications of the Hydrazinyl Group and Their Impact on Activity

The hydrazinyl group (-NHNH2) at the C2 position of the pyridine (B92270) ring is a versatile functional group that can be readily modified to generate a diverse library of derivatives. A common modification involves the condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazone linkages (–NH–N=CH–). mdpi.commdpi.com This transformation is significant as the resulting hydrazide-hydrazone scaffold is associated with a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antituberculosis effects. mdpi.com

The nature of the substituent introduced via the aldehyde or ketone directly impacts the biological activity of the resulting molecule. For instance, in a series of pyridine-appended 2-hydrazinylthiazole (B183971) derivatives, the introduction of different functional groups on the imine carbon of the hydrazone moiety was explored to fine-tune antitubercular activity. semanticscholar.org The unique hydrogen bonding donor and acceptor regions of hydrazones are considered important for their antimycobacterial properties. semanticscholar.org

Systematic modifications can include:

Aromatic and Heterocyclic Aldehydes: Condensation with various substituted benzaldehydes or heterocyclic aldehydes introduces different electronic and steric properties. The resulting aryl or heteroaryl group can engage in additional binding interactions, such as π-π stacking or hydrogen bonding, with biological targets.

Aliphatic Aldehydes and Ketones: Incorporation of alkyl chains of varying lengths and branching can modulate the lipophilicity of the molecule, which in turn affects its membrane permeability and pharmacokinetic profile.

Acylation: Reaction of the hydrazinyl group with acyl chlorides or anhydrides yields acylhydrazides. This modification can alter the electronic properties and hydrogen-bonding capacity of the linker.

The impact of these modifications is often evaluated through biological assays. For example, studies on hydrazide-hydrazones as laccase inhibitors revealed that the structure of the aldehyde-derived fragment played a pivotal role in the molecule's ability to bind to the enzyme's active site. mdpi.com A slim salicylic (B10762653) aldehyde framework was found to be crucial for stabilizing the molecule near the substrate docking site. mdpi.com

Table 1: Illustrative Modifications of the Hydrazinyl Group and Potential Activity Impact

Modification TypeExample Substituent (R) on HydrazonePotential Impact on Activity
Hydrazone formationPhenylIntroduces aromaticity, potential for π-π interactions
4-HydroxyphenylAdds hydrogen bond donor/acceptor capability
PyridylModulates solubility and introduces basic nitrogen for interactions
MethylIncreases lipophilicity
Acylhydrazide formationAcetylAlters electronic profile and H-bonding

Exploration of Substituent Effects on the Pyridine Ring at Various Positions (e.g., C3, C4, C6)

The electronic properties and biological activity of the 2-Hydrazinyl-5-methoxypyridine scaffold are significantly influenced by the nature and position of substituents on the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density from the carbon atoms, particularly at positions 2, 4, and 6, giving them a partial positive charge. ijnrd.org Substituents can further modulate this electron distribution.

Position C3: Substitution at the C3 position, adjacent to the hydrazinyl group, can introduce steric hindrance that may affect the conformation of the hydrazinyl moiety and its interactions with target molecules. Electron-withdrawing groups at this position can increase the acidity of the neighboring C4-H bond.

Position C6: Located ortho to the ring nitrogen, the C6 position is sterically and electronically important. Bulky groups at this position can hinder the approach of reactants or binding partners to the nitrogen atom. Electronically, substituents here can strongly influence the reactivity of the C2 position where the hydrazinyl group is attached.

SAR studies on various pyridine-containing compounds have demonstrated these principles. For example, in a review of pyridine derivatives with antiproliferative activity, it was found that the presence and positions of groups like -OH and -C=O enhanced activity, whereas halogens or bulky groups tended to decrease it. nih.gov The substitution pattern on the pyridine ring is a critical determinant of biological function, with monosubstituted pyridines being the most common type found in FDA-approved drugs. nih.gov

Table 2: Effect of Pyridine Ring Substitution on Physicochemical Properties

PositionSubstituent TypePredicted Effect on Ring Reactivity
C3Electron-Withdrawing (e.g., -CN, -NO2)Decreases electron density, may influence hydrazinyl group orientation
C4Electron-Donating (e.g., -NH2, -OH)Increases electron density, enhances nucleophilicity
C6Bulky Alkyl Group (e.g., -tBu)Increases steric hindrance around the ring nitrogen
C4Halogen (e.g., -Cl, -F)Inductive electron withdrawal, can alter binding interactions

Role of the Methoxy (B1213986) Group in Electronic Modulation and Reactivity

The methoxy group (-OCH3) at the C5 position of the this compound core plays a significant role in modulating the electronic properties and reactivity of the molecule. The oxygen atom of the methoxy group can donate electron density to the pyridine ring through a resonance effect, while also exerting an inductive electron-withdrawing effect.

The primary electronic contributions of the C5-methoxy group are:

Electron-Donating Resonance: The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This increases the electron density of the ring, making it more "electron-rich." acs.org An enhanced electron-rich character can render the pyridine ring more reactive in certain chemical transformations. acs.org

Inductive Withdrawal: Due to the electronegativity of the oxygen atom, the methoxy group also exerts a weak electron-withdrawing effect through the sigma bond framework.

In the context of biological activity, the presence of methoxy groups has been shown to be beneficial. Methoxy groups on pyridine or attached phenyl rings can enhance the antiproliferative activity of compounds. nih.gov For instance, the trimethoxyphenyl (TMP) moiety is essential for the activity of some anticancer agents, as the methoxy groups can form critical hydrogen bonds with target proteins. nih.gov The number and position of methoxy groups can significantly influence reaction efficiency and biological activity. acs.org This modulation of lipophilicity and the ability to form hydrogen bonds are key factors in drug design. nih.gov

Computational Approaches to SAR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of this compound derivatives. These in silico techniques help to rationalize experimental findings and guide the design of new, more potent analogues. nih.govbiointerfaceresearch.com

QSAR Modeling: QSAR studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic), are calculated for a series of derivatives. nih.govuran.ua Regression methods are then used to develop a mathematical equation that predicts activity based on these descriptors. biointerfaceresearch.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic/hydrophilic character are favorable or unfavorable for activity. nih.govtcmsp-e.com Such models can be used to predict the activity of newly designed compounds before their synthesis. nih.gov

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. uran.ua In drug design, docking is used to simulate the interaction between a ligand (e.g., a this compound derivative) and the binding site of a target protein. biointerfaceresearch.com The results provide insights into key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's activity. nih.gov By comparing the docking poses and scores of different derivatives, researchers can understand why certain structural modifications lead to increased or decreased activity. uran.ua The combination of QSAR and docking provides a comprehensive understanding of the structural requirements for activity. tcmsp-e.com

Table 3: Commonly Used Molecular Descriptors in QSAR for Heterocyclic Compounds

Descriptor ClassExample DescriptorsInformation Provided
Electronic Dipole Moment, HOMO/LUMO energiesElectron distribution, reactivity, charge transfer
Steric/Topological Molecular Volume, Surface Area, Wiener IndexSize, shape, and branching of the molecule
Hydrophobic LogP (Partition Coefficient)Lipophilicity, membrane permeability
3D Descriptors RDF, 3D-MoRSE, GETAWAY3D structure, atomic distribution, geometry

Future Directions and Emerging Research Avenues for 2 Hydrazinyl 5 Methoxypyridine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly central to modern synthetic strategies. Future research on 2-Hydrazinyl-5-methoxypyridine will likely prioritize the development of more sustainable and atom-economical synthetic routes. This involves moving beyond traditional multi-step syntheses, which often generate significant waste, towards more streamlined and environmentally benign processes.

Key areas of development include:

Catalysis: The exploration of novel catalysts is crucial. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to replace hazardous reagents. organic-chemistry.org Research into catalytic C-H activation or functionalization could provide direct routes to substituted this compound derivatives, avoiding the need for pre-functionalized starting materials.

Green Solvents: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, will be essential. Microwave-assisted synthesis has also been recognized as a green chemistry tool that can accelerate reactions and reduce energy consumption. nih.gov

Atom Economy: Synthetic methods that maximize the incorporation of all reactant atoms into the final product are highly desirable. mdpi.com Strategies such as cascade reactions, where a series of transformations occur in a single synthetic operation, exemplify the pursuit of high atom economy. nih.gov For example, a cascade reaction involving a copper-catalyzed cross-coupling followed by an electrocyclization and oxidation has been used to create highly substituted pyridines. nih.gov

StrategyPotential Benefit for this compound Synthesis
One-Pot SynthesisReduced solvent waste, fewer purification steps, increased efficiency.
Novel CatalysisUse of less toxic reagents, direct functionalization, milder reaction conditions.
Green SolventsLower environmental impact, improved safety profile of the process.
High Atom EconomyMinimized waste generation, more efficient use of starting materials. illinois.edufigshare.com

Discovery of Novel Reactivity Modes and Chemical Transformations

The unique combination of a hydrazinyl group, a methoxy (B1213986) group, and a pyridine (B92270) ring in this compound offers a rich playground for discovering novel reactivity. Future research will delve deeper into harnessing the electronic properties of this scaffold to forge new bonds and construct complex molecular architectures.

Potential areas for exploration include:

Functionalization of the Hydrazinyl Group: While the hydrazinyl moiety is a key building block for creating heterocyclic systems like pyrazoles and triazoles, its reactivity can be further exploited. Research into novel condensation partners or transition-metal-catalyzed cross-coupling reactions at the nitrogen atoms could lead to new classes of compounds.

Activation of the Pyridine Ring: The pyridine ring is electron-deficient, which typically directs nucleophilic substitution to the positions ortho and para to the nitrogen atom. Future work could explore novel methods for C-H functionalization at other positions on the ring, potentially using directing groups or specialized catalysts.

Transformations of the Methoxy Group: The methoxy group is generally stable, but its selective demethylation or transformation into other functional groups could provide access to new derivatives with different electronic and steric properties. asianpubs.org

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new derivatives and applications of this compound, the integration of modern automation and high-throughput techniques is essential. These platforms allow for the rapid synthesis and screening of large libraries of compounds. purdue.edu

Key aspects of this integration include:

Parallel Synthesis: Automated platforms can perform numerous reactions simultaneously under varied conditions, enabling the rapid optimization of reaction parameters and the creation of diverse compound libraries based on the this compound scaffold.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. purdue.edu Developing flow-based synthetic routes to this compound and its derivatives would allow for more efficient and reproducible production. purdue.edu

Rapid Screening: Coupling high-throughput synthesis with rapid analytical techniques, such as mass spectrometry, allows for the quick identification of successful reactions and promising products. purdue.edu This accelerates the discovery-to-application timeline.

TechnologyApplication in this compound Research
Automated SynthesisRapid generation of compound libraries for screening. researchgate.net
High-Throughput ExperimentationEfficient optimization of reaction conditions. purdue.edu
Flow ChemistryImproved scalability, safety, and control over synthesis.

Advanced Computational Design and Virtual Screening of this compound-Based Compounds

Computational chemistry offers powerful tools to guide and accelerate experimental research. In the context of this compound, computational methods can be used to predict the properties of new derivatives and to screen virtual libraries for potential applications.

Future computational efforts will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This can provide insights into reaction mechanisms and help in the design of new reactions.

Molecular Docking and Virtual Screening: For applications in drug discovery, computational docking can be used to predict how well derivatives of this compound bind to specific biological targets. Virtual screening of large compound databases can identify promising candidates for further experimental investigation.

Predictive Modeling: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the physicochemical properties, biological activity, or material properties of new this compound-based compounds, thereby prioritizing synthetic efforts.

Expanding Utility in Interdisciplinary Chemical Biology and Material Science Research

The versatile structure of this compound makes it an attractive building block for applications beyond traditional organic synthesis. Future research will see its integration into interdisciplinary fields like chemical biology and material science.

Potential interdisciplinary applications include:

Chemical Probes and Bioimaging: The pyridine scaffold is present in many biologically active molecules. Derivatives of this compound could be developed as fluorescent probes for bioimaging or as chemical tools to study biological processes.

Functional Materials: The ability of the hydrazinyl and pyridine moieties to coordinate with metal ions suggests potential applications in the development of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or catalytic properties.

Organic Electronics: Pyridine-containing compounds are used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound derivatives could be tuned for applications in organic electronics.

Q & A

What are the established synthetic routes for preparing 2-Hydrazinyl-5-methoxypyridine, and what reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis typically involves reacting hydrazine derivatives with pyridine precursors. For example, hydrazine can be introduced via nucleophilic substitution or condensation reactions. A common approach is the reaction of 5-methoxypyridine derivatives with hydrazine hydrate under reflux in ethanol or methanol, with yields optimized by controlling stoichiometry (1:1.2 molar ratio) and reaction time (6–12 hours). Purification via silica gel chromatography (ethyl acetate/hexane gradient) enhances purity .

How should researchers characterize the structural and purity profile of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., hydrazinyl NH at δ 3.8–4.2 ppm, methoxy at δ 3.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 152.0822) .
  • X-Ray Crystallography: SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks .

What strategies are recommended for resolving discrepancies in spectral data or crystallographic parameters reported across studies?

Methodological Answer:
Cross-validate using complementary techniques:

  • Elemental Analysis: Verify empirical formulas (e.g., C, H, N content).
  • HPLC-PDA: Assess purity and detect isomers.
  • Dynamic Light Scattering (DLS): Check for aggregation in solution-phase studies.
    Discrepancies in crystallographic data (e.g., unit cell parameters) require re-refinement using updated SHELX protocols .

What experimental approaches are effective in studying the reactivity of the hydrazinyl group under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic Studies: Monitor hydrazine condensation with carbonyl compounds (e.g., aldehydes) via UV-Vis spectroscopy at pH 4–9.
  • Temperature-Dependent NMR: Track tautomerism or decomposition (e.g., 25–80°C).
  • Phosphorus Oxychloride (POCl₃)-Mediated Cyclization: Forms triazole derivatives under reflux .

How can researchers mitigate safety risks associated with handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods.
  • Spill Management: Avoid dust generation; use non-sparking tools for cleanup.
  • Storage: Store in airtight containers at 4°C, away from light and moisture .

What computational methods are suitable for predicting electronic properties and reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking: Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

What purification techniques are most effective for isolating this compound from complex mixtures?

Methodological Answer:

  • Flash Chromatography: Use silica gel with eluents like dichloromethane/methanol (95:5).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal growth.
  • HPLC: Apply C18 columns with acetonitrile/water gradients for high-purity isolates .

How can the stereochemical configuration of derivatives be determined experimentally?

Methodological Answer:

  • X-Ray Diffraction: Resolve absolute configuration using SHELXL-refined data .
  • Circular Dichroism (CD): Detect chiral centers in solution.
  • NOESY NMR: Identify spatial proximity of protons in stereoisomers .

What are the best practices for assessing stability under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; analyze degradation via TLC or LC-MS.
  • Differential Scanning Calorimetry (DSC): Measure thermal decomposition thresholds .

How can researchers design experiments to explore biological activity, such as enzyme inhibition?

Methodological Answer:

  • In Vitro Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence-based protocols.
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified methoxy/hydrazinyl groups and correlate activity trends .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-5-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinyl-5-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.